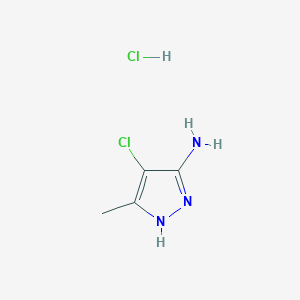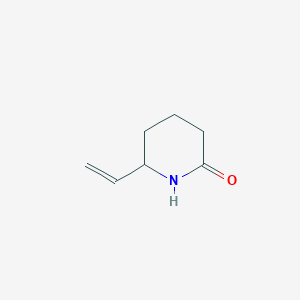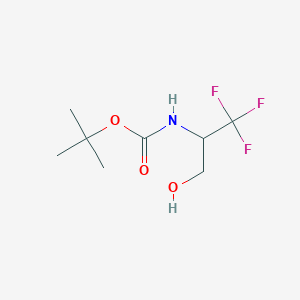
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
Overview
Description
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as TPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPFC is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery.
Mechanism Of Action
The mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is not fully understood. However, it has been suggested that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate may act as a carbamate inhibitor of enzymes involved in various biological processes, including cholinesterases and carbonic anhydrases.
Biochemical And Physiological Effects
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various biological processes. In vivo studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
Advantages And Limitations For Lab Experiments
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several advantages for use in lab experiments, including its stability and ease of handling. However, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, which could lead to the development of new drugs that target cholinesterases and carbonic anhydrases. Additionally, the potential use of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a therapeutic agent for various diseases, including Alzheimer's disease and cancer, should be further explored.
In conclusion, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate exhibits various biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, including the development of new synthetic methods, the investigation of its mechanism of action, and the potential use as a therapeutic agent for various diseases.
Scientific Research Applications
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various scientific research applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to be a useful reagent in the synthesis of various compounds, including carbamates, ureas, and amides. In drug discovery, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used as a building block for the synthesis of various drug candidates, including antiviral and anticancer agents.
properties
CAS RN |
126536-02-5 |
|---|---|
Product Name |
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
Molecular Formula |
C8H14F3NO3 |
Molecular Weight |
229.2 g/mol |
IUPAC Name |
tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) |
InChI Key |
RTJICTSWXPIQIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
synonyms |
TERT-BUTYL [2,2,2-TRIFLUORO-1-(HYDROXYMETHYL)ETHYL]CARBAMATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

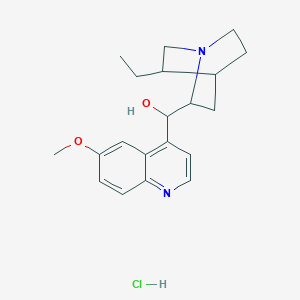
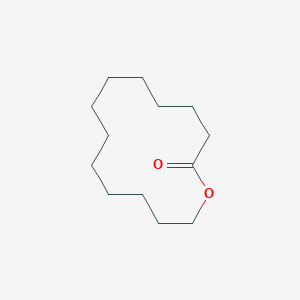
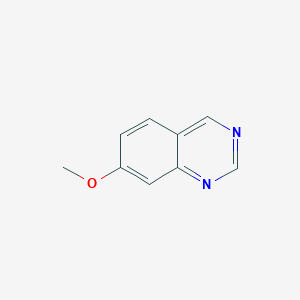
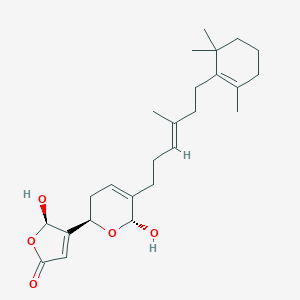
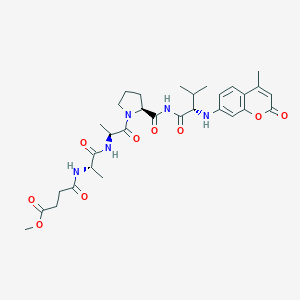
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
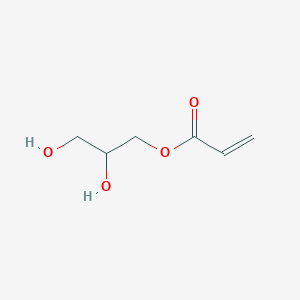
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
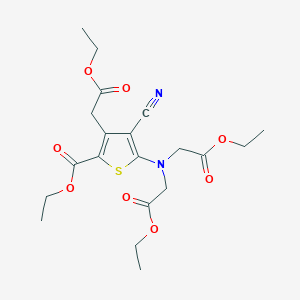
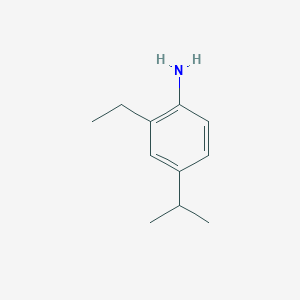
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
